3-Chloro-4-fluoropyridine physical and chemical properties
3-Chloro-4-fluoropyridine physical and chemical properties
An In-depth Technical Guide to 3-Chloro-4-fluoropyridine: Properties, Reactivity, and Applications
Executive Summary
3-Chloro-4-fluoropyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of two different halogen substituents and a pyridine core, make it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-fluoropyridine, its characteristic reactivity in key synthetic transformations, validated protocols for its synthesis and use, and a discussion of its primary applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights for researchers, chemists, and professionals in drug discovery and development.
Introduction to 3-Chloro-4-fluoropyridine
3-Chloro-4-fluoropyridine (CAS No. 883107-69-5) is a substituted pyridine carrying a chlorine atom at the 3-position and a fluorine atom at the 4-position. The pyridine ring, an electron-deficient aromatic system, is rendered even more electrophilic by the inductive effects of the halogen substituents. This electronic profile is the foundation of its utility as a synthetic intermediate.[1]
The strategic placement of the chloro and fluoro groups offers distinct opportunities for selective functionalization. In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom at the 4-position is generally the more labile leaving group due to the strong activation provided by the para-aza group (the ring nitrogen).[2] Conversely, the carbon-chlorine bond at the 3-position is more amenable to oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled elaboration of the pyridine core, making it an invaluable scaffold in medicinal chemistry and agrochemical design.[1][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use in the laboratory.
Physical Properties
3-Chloro-4-fluoropyridine is a light yellow liquid at ambient temperature.[1] Its key physical properties are summarized in the table below. Data for closely related isomers are included for comparison where direct experimental values are not available.
| Property | Value for 3-Chloro-4-fluoropyridine | Notes |
| CAS Number | 883107-69-5[1] | |
| Molecular Formula | C₅H₃ClFN[1] | |
| Molecular Weight | 131.54 g/mol [1] | |
| Appearance | Light yellow liquid[1] | |
| Boiling Point | 151.1 °C (at 760 mmHg)[4] | |
| Density | ~1.333 g/mL at 25 °C | Value for isomer 4-Chloro-3-fluoropyridine (CAS 2546-56-7).[5] |
| Refractive Index | 1.503[4] | |
| Flash Point | 45.2 °C[4] | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Inferred from properties of similar halopyridines. |
Spectroscopic Analysis
2.2.1 Predicted ¹H NMR Spectrum The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.
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H-2: This proton, adjacent to the nitrogen, will be the most deshielded and is expected to appear as a doublet.
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H-6: This proton, also adjacent to the nitrogen, will be the second most deshielded and should appear as a doublet.
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H-5: This proton is coupled to both H-6 and the fluorine at C-4. It will appear as a doublet of doublets. The chemical shifts will be downfield (typically > 7.0 ppm) due to the aromatic and electron-deficient nature of the pyridine ring.
2.2.2 Predicted ¹³C NMR Spectrum The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring.
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The carbons bonded to the electronegative nitrogen (C-2, C-6) and halogens (C-3, C-4) will be significantly deshielded.
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The carbon atom attached to fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JC-F), typically in the range of 240-260 Hz.
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The carbons at C-3 and C-5 will also exhibit smaller two-bond couplings to fluorine (²JC-F).
2.2.3 Predicted Infrared (IR) Spectrum The IR spectrum will be characterized by several key absorption bands:
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C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹.
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C=N and C=C stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
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C-F stretching: A strong absorption band characteristic of the C-F bond will be present in the 1200-1300 cm⁻¹ range.
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C-Cl stretching: A moderate to strong absorption in the fingerprint region, typically between 700-850 cm⁻¹, will correspond to the C-Cl bond.
2.2.4 Predicted Mass Spectrum (MS) In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) will be observed at m/z 131. A characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% the intensity of the M⁺ peak) will be a key diagnostic feature.
Chemical Reactivity and Synthetic Utility
The utility of 3-Chloro-4-fluoropyridine as a synthetic intermediate is primarily derived from its susceptibility to two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by resonance onto the electronegative nitrogen atom.[2]
In 3-Chloro-4-fluoropyridine, the fluorine atom at the 4-position is highly activated towards displacement by nucleophiles (e.g., amines, alcohols, thiols). The C-F bond is polarized, and the para-nitrogen provides powerful resonance stabilization to the intermediate formed upon nucleophilic attack. This makes the selective substitution of fluorine over chlorine a highly favorable and predictable transformation.
Caption: Regioselectivity in SₙAr of 3-Chloro-4-fluoropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6] In this reaction, the carbon-chlorine bond of 3-Chloro-4-fluoropyridine serves as the electrophilic partner. While C-Cl bonds are less reactive than C-Br or C-I bonds, modern palladium catalysts with specialized phosphine ligands can effectively facilitate the oxidative addition step, even with electron-deficient substrates.[3]
This reaction is typically performed after an initial SₙAr reaction at the C-4 position, allowing for the sequential introduction of two different substituents onto the pyridine core. The relative inertness of the C-F bond under these conditions ensures high selectivity.
Experimental Protocols
The following protocols are representative methodologies based on established procedures for structurally similar compounds and reflect best practices in modern synthetic chemistry.
Exemplar Protocol: Synthesis via Halogen Exchange (Halex) Reaction
A common and effective method for synthesizing fluoropyridines is through a halogen exchange reaction on a corresponding chloropyridine precursor.
Caption: Workflow for Halex synthesis of 3-Chloro-4-fluoropyridine.
Step-by-Step Methodology: (Adapted from a procedure for 3-chloro-2-fluoropyridine[7])
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Preparation: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 3,4-dichloropyridine (1.0 eq) and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).
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Reagent Addition: Add a fluoride source, such as cesium fluoride (CsF, ~2.0 eq), to the mixture at room temperature.
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Reaction: Heat the reaction mixture to 110-180 °C and stir vigorously for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and quench by carefully pouring it into ice water.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure 3-Chloro-4-fluoropyridine.
Exemplar Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of an arylboronic acid to the C-3 position.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology: (Adapted from a general procedure for chloro-heterocycles[3][8])
-
Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 3-Chloro-4-fluoropyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Reaction: Heat the mixture to a temperature between 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash, dry, and concentrate the combined organic layers. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Applications in Research and Development
The unique substitution pattern of 3-Chloro-4-fluoropyridine makes it a valuable precursor in several key industrial sectors.
Pharmaceutical Intermediate
Halogenated pyridines are ubiquitous motifs in modern pharmaceuticals. The ability to selectively functionalize 3-Chloro-4-fluoropyridine at two positions allows for the rapid generation of diverse compound libraries in drug discovery campaigns. It serves as a key intermediate in the synthesis of antiviral and antibacterial agents, where the pyridine core often acts as a bioisostere for other aromatic systems or engages in critical hydrogen bonding interactions with target proteins.[1]
Agrochemical Synthesis
This compound is also employed in the development of advanced agrochemicals, including next-generation herbicides and fungicides.[1] The introduction of a fluorinated pyridine moiety can enhance the efficacy, metabolic stability, and target specificity of the active ingredient, leading to more effective and environmentally benign crop protection solutions.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Chloro-4-fluoropyridine is a hazardous chemical and must be handled with appropriate precautions.
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Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[9]
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9] Avoid generating mists or vapors. Use non-sparking tools and prevent electrostatic discharge.[9]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Store at recommended temperatures (2-8°C or below) for long-term stability.[1][10]
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Disposal: Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal facility.[9]
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. molbase.com [molbase.com]
- 5. 4-Chloro-3-fluoropyridine = 95.0 2546-56-7 [sigmaaldrich.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. 883107-69-5|3-Chloro-4-fluoropyridine|BLD Pharm [bldpharm.com]
